4-Amino-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11NO. It is a biphenyl derivative characterized by the presence of an amino group, a methoxy group, and a carbonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the nitration of 4-methoxybiphenyl followed by reduction to introduce the amino group. The final step involves the introduction of the carbonitrile group through a cyanation reaction. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile may involve large-scale nitration and reduction processes, followed by cyanation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds with various functional groups.
Scientific Research Applications
4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The carbonitrile group can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-cyanobiphenyl: Similar structure but lacks the amino group.
4-Amino-4’-cyanobiphenyl: Similar structure but lacks the methoxy group.
4-Methoxy-4’-aminobiphenyl: Similar structure but lacks the carbonitrile group.
Uniqueness
4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of all three functional groups (amino, methoxy, and carbonitrile) on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-5-(4-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUFWXLQSLXCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.